5-methyl-2-(3-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-(3-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines.
Preparation Methods
The synthesis of 5-methyl-2-(3-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles.
Scientific Research Applications
5-methyl-2-(3-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and cardiovascular disorders.
Biological Research: It serves as a reactant in the synthesis of compounds with potential biological activities, such as enzyme inhibitors and antiviral agents.
Industrial Applications: It is utilized in the synthesis of materials with specific properties for industrial use.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes like CDK2, which plays a crucial role in cell cycle regulation . The binding of the compound to the enzyme’s active site disrupts its function, leading to altered cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and pyrazolopyrimidines, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines.
Compared to these compounds, 5-methyl-2-(3-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide demonstrates unique structural features and biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-methyl-2-(3-methylphenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-12-7-6-10-15(11-12)19-23-20-22-13(2)16(18(21)26)17(25(20)24-19)14-8-4-3-5-9-14/h3-11,17H,1-2H3,(H2,21,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTVLMZAXJBCLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.